molecular formula C29H30N2O8S B11623507 methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11623507
M. Wt: 566.6 g/mol
InChI Key: WFVAQVRYPNDBDB-ZNTNEXAZSA-N
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Description

Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving several key reactions. One practical method involves a one-pot, three-component strategy using a deep eutectic solvent as a promoter and reaction medium . This method includes the reaction between arylamine, benzaldehyde, and an activated olefin, followed by N-acylation with the respective acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to ensure high efficiency and selectivity. For example, Suzuki–Miyaura coupling reactions often use palladium catalysts and organoboron reagents under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and potential applications

Properties

Molecular Formula

C29H30N2O8S

Molecular Weight

566.6 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O8S/c1-7-12-39-19-10-9-18(13-15(19)2)24(32)22-23(17-8-11-20(36-4)21(14-17)37-5)31(27(34)25(22)33)29-30-16(3)26(40-29)28(35)38-6/h8-11,13-14,23,32H,7,12H2,1-6H3/b24-22+

InChI Key

WFVAQVRYPNDBDB-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)O)C

Origin of Product

United States

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